(R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol CAS number
(R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol CAS number
An In-depth Technical Guide to (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with the chiral amino alcohol, (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol. We will delve into its chemical identity, stereoselective synthesis, analytical validation, and strategic applications, providing field-proven insights into its use as a sophisticated building block in modern chemistry.
Core Compound Identification and Physicochemical Properties
(R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is a chiral molecule whose utility is fundamentally linked to its distinct three-dimensional structure. The presence of a stereogenic center, a primary alcohol, a primary amine, and a sterically demanding 3,5-di-tert-butylphenyl moiety makes it a valuable and unique synthon. The bulky tert-butyl groups are of particular interest in medicinal chemistry as they can serve to block sites of metabolism, thereby enhancing the metabolic stability of a parent molecule.[1][2]
A precise understanding of its properties is the foundation for its effective application.
| Property | Value | Source(s) |
| CAS Number | 1212938-91-4 | [3] |
| Molecular Formula | C₁₆H₂₇NO | [4][5] |
| Molecular Weight | 249.39 g/mol | [3][4][6] |
| Appearance | Solid | [5] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | Sealed in a dry, dark place at 2-8°C | [3] |
| InChI Key | GODKSIZLEOJZHJ-AWEZNQCLSA-N | |
| SMILES | OCC1=CC(C(C)(C)C)=CC(C(C)(C)C)=C1 | [3][4] |
Strategic Synthesis: The Imperative of Stereocontrol
The biological and chemical activity of this molecule is dictated by its (R)-configuration. Therefore, achieving high enantiomeric purity is the most critical objective during its synthesis. The most common and industrially scalable approach for producing chiral 1,2-amino alcohols is the asymmetric hydrogenation of a corresponding α-amino ketone precursor.[7][8]
Causality in a Representative Synthetic Protocol:
The logic behind this approach is the conversion of a prochiral ketone into a chiral alcohol with a high degree of stereoselectivity, guided by a chiral catalyst.
Step 1: Synthesis of the α-Amino Ketone Precursor The synthesis begins with a suitable brominated ketone, which is then converted to the corresponding α-amino ketone hydrochloride. This multi-step process typically involves reaction with hexamethylenetetramine (HMTA) followed by acidic hydrolysis (Delépine reaction) or other aminating methodologies.
Step 2: Asymmetric Transfer Hydrogenation This is the key stereochemistry-defining step.
-
The Choice of Catalyst: A ruthenium- or iridium-based complex with a chiral ligand (e.g., a chiral diamine or phosphine ligand) is employed. The catalyst creates a chiral pocket around the ketone's carbonyl group, forcing the hydride transfer from a hydrogen source (like H₂ gas or a formic acid/triethylamine mixture) to occur preferentially on one face of the carbonyl. This facial selectivity directly leads to the desired (R)- or (S)-enantiomer.
-
The Hydrogen Source: Formic acid/triethylamine (HCOOH/TEA) is often used as a convenient and effective source for transfer hydrogenation, avoiding the need for high-pressure hydrogen gas.[7]
-
Reaction Conditions: The reaction is conducted in a suitable solvent like methanol at an elevated temperature (e.g., 60-65°C) to ensure a reasonable reaction rate.
Step 3: Work-up and Isolation Following the reaction, the mixture is neutralized (e.g., with NH₄OH), and the product is isolated through extraction and crystallization. This purification step is crucial for removing the catalyst and any unreacted starting material.
Analytical Integrity: A Self-Validating System
For a chiral compound intended for applications in drug development, rigorous analytical validation is non-negotiable. The protocol must confirm not only chemical purity but, critically, enantiomeric purity.
Chemical Purity Assessment
Standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID) are used to determine the chemical purity, typically aiming for >95-98%.
Enantiomeric Purity: The Gold Standard
The enantiomeric excess (% ee) is the most important quality parameter.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC) (Preferred Method) Chiral HPLC is the definitive technique for separating and quantifying enantiomers.[9]
-
Principle of Operation: The method uses a chiral stationary phase (CSP) that exhibits differential, transient diastereomeric interactions with each enantiomer. This results in different retention times for the (R)- and (S)-enantiomers, allowing for their baseline separation and quantification. Macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino alcohols.[10]
-
Protocol:
-
Column Selection: Choose a suitable CSP column (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase: An isocratic mobile phase, often a mixture of an organic modifier (e.g., methanol or ethanol) and a miscible co-solvent (e.g., CO₂ for SFC, or an alkane for normal phase), is used. A small amount of a basic additive like diethylamine may be required to improve the peak shape of the amine.[9]
-
Sample Preparation: Dissolve a precise amount of the sample in the mobile phase and filter it through a 0.45 µm filter.
-
Analysis: Inject the sample and integrate the peak areas for the (R)- and (S)-enantiomers. The enantiomeric excess is calculated as: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
-
Method 2: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA) This method is a robust alternative when chiral HPLC is unavailable or for orthogonal confirmation.[9]
-
Principle of Operation: The enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride). This converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, produce distinct, resolvable signals in an NMR spectrum.[11]
-
Protocol:
-
Derivatization: In an NMR tube, dissolve the amino alcohol sample in a deuterated solvent (e.g., CDCl₃). Add ~1.1 equivalents of an enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride) and a non-nucleophilic base (e.g., pyridine) to scavenge the generated HCl.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify a well-resolved proton signal that is different for the two newly formed diastereomers (protons near the stereocenter are ideal). Integrate the areas of these two signals. The ratio of the integrals directly corresponds to the original enantiomeric ratio.
-
Applications in Drug Discovery and Development
The structural features of (R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol make it a high-value fragment for medicinal chemistry.
-
As a Chiral Scaffold: The 1,2-amino alcohol motif is a privileged structure found in numerous pharmaceuticals.[8] This compound provides this core unit with a predefined absolute stereochemistry, which is essential as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[12]
-
Metabolic Stability Enhancement: The two tert-butyl groups provide significant steric hindrance on the phenyl ring. This "steric shielding" can block access by metabolic enzymes like Cytochrome P450s, preventing aromatic hydroxylation—a common metabolic pathway that leads to rapid drug clearance.[2] Incorporating this fragment can thus be a deliberate strategy to improve a drug candidate's pharmacokinetic profile.
-
Modulation of Physicochemical Properties: The bulky, lipophilic di-tert-butylphenyl group significantly influences the overall lipophilicity (LogP) of a molecule, which in turn affects its solubility, permeability, and protein binding characteristics. The primary amine and alcohol groups provide hydrogen bond donor and acceptor sites, which are critical for target binding and solubility.[13][14]
-
Prodrug Development: The primary amine or alcohol can be used as a handle for creating prodrugs. For instance, esterifying the alcohol or forming an amide with the amine using an amino acid can improve a drug's bioavailability by targeting amino acid transporters in the intestine.[15]
Safety and Handling
Based on available supplier data, this compound should be handled with appropriate precautions in a laboratory setting.
-
Signal Word: Danger[3]
-
Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation).[3]
-
Recommendations: Handle with chemical-resistant gloves, safety goggles, and a face shield in a well-ventilated fume hood.
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Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]
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Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. PubMed, National Institutes of Health. [Link]
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